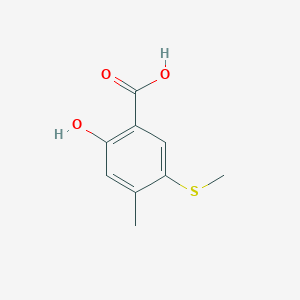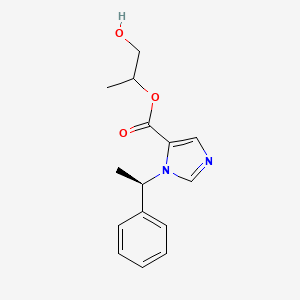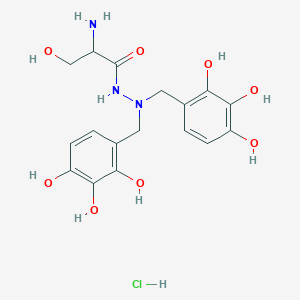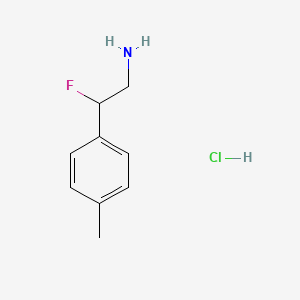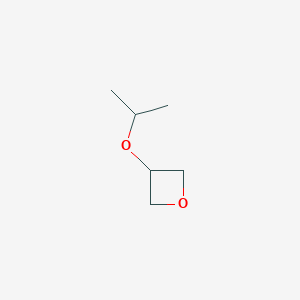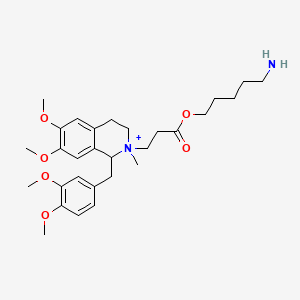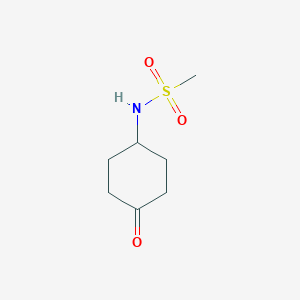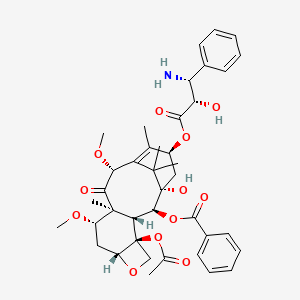
Des-(N-tert-Butyloxycarbonyl) (2'S, 3'R)-Cabazitaxel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel is a derivative of cabazitaxel, a semi-synthetic derivative of the natural taxane, 10-deacetylbaccatin III. Cabazitaxel is used as a chemotherapeutic agent, particularly in the treatment of prostate cancer. The removal of the N-tert-butyloxycarbonyl (Boc) protecting group from cabazitaxel results in the formation of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel, which retains the core structure and biological activity of cabazitaxel.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel involves the deprotection of the N-tert-butyloxycarbonyl group from cabazitaxel. This can be achieved using various deprotection strategies, including the use of strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . Another method involves the use of 3-methoxypropylamine as a mild deprotecting agent via an addition/elimination mechanism .
Industrial Production Methods
Industrial production of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel typically involves large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can be employed to introduce different substituents onto the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties.
科学的研究の応用
Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as a chemotherapeutic agent, particularly in the treatment of various cancers.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel involves its interaction with microtubules, similar to cabazitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of microtubule dynamics and the activation of apoptotic signaling pathways.
類似化合物との比較
Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel can be compared to other taxane derivatives, such as:
Paclitaxel: Another natural taxane used as a chemotherapeutic agent. It also stabilizes microtubules but has different pharmacokinetic properties.
Docetaxel: A semi-synthetic taxane similar to cabazitaxel, with a slightly different structure and mechanism of action.
Cabazitaxel: The parent compound from which Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel is derived. It has a similar mechanism of action but includes the N-tert-butyloxycarbonyl protecting group.
The uniqueness of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel lies in its deprotected form, which may offer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other taxane derivatives.
特性
分子式 |
C40H49NO12 |
|---|---|
分子量 |
735.8 g/mol |
IUPAC名 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2S,3R)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C40H49NO12/c1-21-25(51-36(46)30(43)29(41)23-14-10-8-11-15-23)19-40(47)34(52-35(45)24-16-12-9-13-17-24)32-38(5,33(44)31(49-7)28(21)37(40,3)4)26(48-6)18-27-39(32,20-50-27)53-22(2)42/h8-17,25-27,29-32,34,43,47H,18-20,41H2,1-7H3/t25-,26-,27+,29+,30-,31+,32-,34-,38+,39-,40+/m0/s1 |
InChIキー |
ONJGHPJYUCCBGB-QYNRPKQOSA-N |
異性体SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |
正規SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate](/img/structure/B13857999.png)
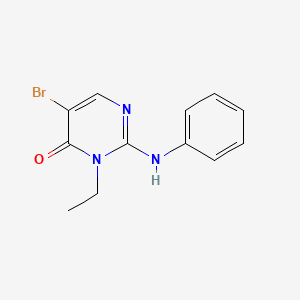


![[9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13858023.png)
